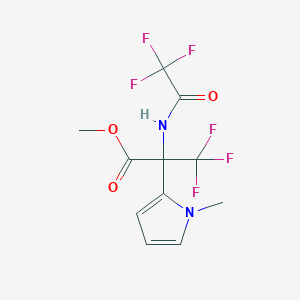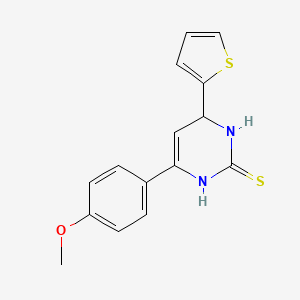
N,N-diethyl-4,6-diphenoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-DIPHENOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a triazine ring substituted with diphenoxy and diethylamine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIPHENOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE typically involves the sequential nucleophilic substitution of cyanuric chloride. The process begins with the reaction of cyanuric chloride with phenol in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at low temperatures (0°C). This step results in the formation of 4,6-diphenoxy-1,3,5-triazine .
In the next step, the intermediate product undergoes further substitution with diethylamine under similar conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, reagent concentrations, and reaction times to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIPHENOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, along with bases like DIPEA, are commonly used.
Hydrolysis: Aqueous buffers and mild acidic or basic conditions facilitate hydrolysis reactions.
Major Products Formed
Scientific Research Applications
N-(4,6-DIPHENOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4,6-DIPHENOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE involves its interaction with nucleophiles. The compound’s triazine ring acts as an electrophilic center, facilitating nucleophilic attack by various reagents. This leads to the formation of new bonds and the displacement of existing groups . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4,6-Triamino-1,3,5-triazine: Known for its applications in the production of melamine resins.
4,6-Diphenyl-1,3,5-triazine: Used as a UV absorber in sunscreens and other products.
Uniqueness
N-(4,6-DIPHENOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ability to undergo selective nucleophilic substitution and hydrolysis reactions makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N,N-diethyl-4,6-diphenoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H20N4O2/c1-3-23(4-2)17-20-18(24-15-11-7-5-8-12-15)22-19(21-17)25-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
QMXXSXQPMJQWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B11078690.png)
![(4Z)-2-(3-iodo-4-methylphenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11078694.png)
![5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11078699.png)
![8-ethoxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11078706.png)
![2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B11078714.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11078736.png)

![ethyl 4-[5-(2,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11078749.png)
![N-{1-[(3,4-dimethoxyphenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide](/img/structure/B11078763.png)
![Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone](/img/structure/B11078766.png)
![1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro-](/img/structure/B11078770.png)

![Cyclohexane-1,3-dione, 2-[1-[2-(3,4-diethoxyphenyl)ethylamino]propylidene]-](/img/structure/B11078777.png)
